molecular formula C19H23NO4 B14773071 Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate

Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate

Cat. No.: B14773071
M. Wt: 329.4 g/mol
InChI Key: GUZJZIQXCBCAGJ-UHFFFAOYSA-N
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Description

Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate is a synthetic organic compound often used in chemical research. It features a Boc-protected amino group and a naphthyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.

    Introduction of the Naphthyl Group: The naphthyl group is introduced via a coupling reaction, often using reagents like naphthyl bromide and a palladium catalyst.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the naphthyl ring.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Substitution: Results in substituted naphthyl derivatives.

Scientific Research Applications

Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate depends on its specific application. Generally, it acts as a building block in chemical synthesis, where it undergoes various reactions to form more complex molecules. The Boc group provides protection for the amino group, allowing selective reactions to occur at other sites.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-(Boc-amino)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a naphthyl group.

    Methyl (2R)-2-(Boc-amino)-3-(4-methoxyphenyl)propanoate: Contains a methoxy-substituted phenyl group.

Uniqueness

Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate is unique due to the presence of the naphthyl group, which can impart different chemical properties and reactivity compared to phenyl or substituted phenyl analogs. This uniqueness can be exploited in the design of specific pharmaceuticals and biologically active compounds.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZJZIQXCBCAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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